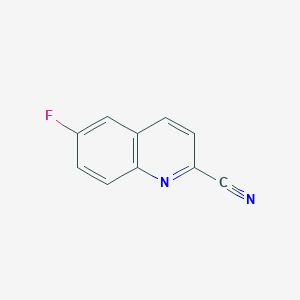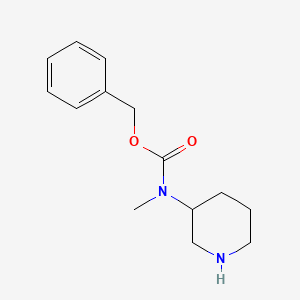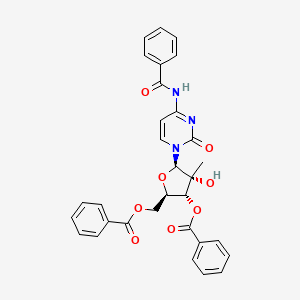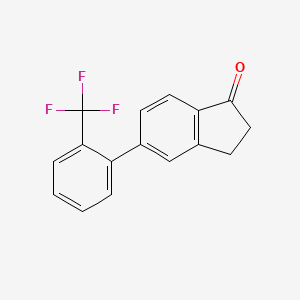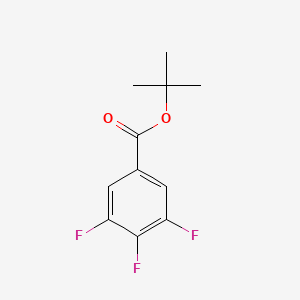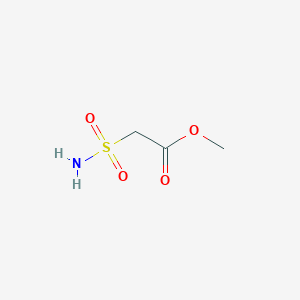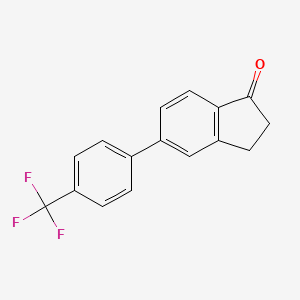
5-(4-(三氟甲基)苯基)-1-茚满酮
描述
Trifluoromethylphenyl compounds are a class of organic compounds that contain a benzene ring substituted with a trifluoromethyl group . They are important ingredients for the development of agrochemical and pharmaceutical compounds .
Molecular Structure Analysis
Trifluoromethylphenyl compounds are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving trifluoromethylphenyl compounds can vary widely depending on the specific compound and the conditions under which the reactions take place .Physical and Chemical Properties Analysis
Trifluoromethylphenyl compounds are generally characterized by their unique physical and chemical properties, which are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .科学研究应用
合成和表征:钱(2014 年)的一项研究探讨了 5-三氟甲基-2-茚满酮的合成,该化合物在农药、医药、染料和功能材料中具有应用。该合成涉及 Knoevenagel 缩合、Friedel-Crafts 酰基化和环氧化的不对称开环作为关键步骤,以 22% 的总收率得到产物 (钱,2014)。
药物合成:该化合物已被用于合成非肽 NK(1)-拮抗剂的受限类似物,如范埃梅伦等人描述的(2000 年)。这些类似物在药物化学中具有潜在应用,特别是在新药开发中 (范埃梅伦等人,2000)。
在氟有机化学中的作用:普拉卡什等人的一项研究(2010 年)强调了氟有机物,包括茚满酮,在治疗设计中的重要作用。这些分子中氟的存在增强了它们的亲脂性、生物利用度和吸收性,使其在药物设计中更有效 (普拉卡什等人,2010)。
生物学评估:鲁尼等人(2014 年)发现某些 5-(2-(三氟甲基)苯基)吲唑化合物,在结构上与 5-(4-(三氟甲基)苯基)-1-茚满酮相关,充当 TRPA1 离子通道的拮抗剂。这些发现对理解炎症性疼痛和开发治疗方法具有启示 (鲁尼等人,2014)。
光学限制应用:S. Vagin 等人(2003 年)对(八芳基四氮杂卟啉)铟(III)配合物进行了研究,其中包括对(三氟甲基)苯基取代基,以了解其光学限制特性。这些化合物在保护敏感光学元件和人眼免受强光源侵害方面具有潜在应用 (Vagin 等人,2003)。
作用机制
Target of Action
Compounds with a trifluoromethyl group have been known to exhibit improved drug potency toward certain enzymes
Mode of Action
It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with a trifluoromethyl group have been known to be involved in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Result of Action
Compounds with a trifluoromethyl group have been known to exhibit improved drug potency toward certain enzymes .
Action Environment
It’s known that certain compounds with a trifluoromethyl group can be environmentally benign .
安全和危害
未来方向
生化分析
Biochemical Properties
5-(4-(Trifluoromethyl)phenyl)-1-indanone plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes . Additionally, 5-(4-(Trifluoromethyl)phenyl)-1-indanone has been observed to bind to specific proteins that regulate cellular redox states, thereby influencing cellular oxidative stress levels .
Cellular Effects
The effects of 5-(4-(Trifluoromethyl)phenyl)-1-indanone on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation, differentiation, and apoptosis . Furthermore, 5-(4-(Trifluoromethyl)phenyl)-1-indanone has been shown to alter the expression of genes related to oxidative stress and inflammatory responses, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, 5-(4-(Trifluoromethyl)phenyl)-1-indanone exerts its effects through various binding interactions with biomolecules. It can inhibit the activity of specific enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression . The molecular mechanism of 5-(4-(Trifluoromethyl)phenyl)-1-indanone also involves the modulation of signaling pathways, such as the MAPK and NF-κB pathways, which play critical roles in cellular responses to stress and inflammation .
Temporal Effects in Laboratory Settings
The stability and degradation of 5-(4-(Trifluoromethyl)phenyl)-1-indanone over time in laboratory settings are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function have been noted, particularly in in vitro and in vivo studies. Prolonged exposure to 5-(4-(Trifluoromethyl)phenyl)-1-indanone can lead to sustained alterations in cellular metabolism and gene expression, which may have implications for its therapeutic use .
Dosage Effects in Animal Models
The effects of 5-(4-(Trifluoromethyl)phenyl)-1-indanone vary with different dosages in animal models. At low doses, this compound has been found to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
5-(4-(Trifluoromethyl)phenyl)-1-indanone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are mediated by enzymes such as cytochrome P450s and transferases, which facilitate the biotransformation and elimination of the compound from the body . Additionally, 5-(4-(Trifluoromethyl)phenyl)-1-indanone can influence metabolic flux and metabolite levels, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of 5-(4-(Trifluoromethyl)phenyl)-1-indanone within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of 5-(4-(Trifluoromethyl)phenyl)-1-indanone within tissues is also influenced by its interactions with plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 5-(4-(Trifluoromethyl)phenyl)-1-indanone is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, the subcellular localization of 5-(4-(Trifluoromethyl)phenyl)-1-indanone can affect its interactions with other biomolecules, thereby modulating its biological effects .
属性
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3O/c17-16(18,19)13-5-1-10(2-6-13)11-3-7-14-12(9-11)4-8-15(14)20/h1-3,5-7,9H,4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTIBRSDZUZORZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B3159535.png)

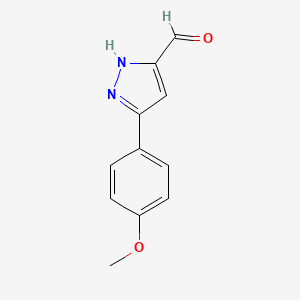
![Hexadecanamide, N-[3-(trimethoxysilyl)propyl]-](/img/structure/B3159562.png)
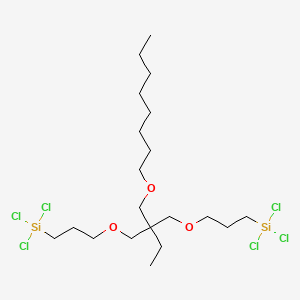
![2,3-di(hexadecanoyloxy)propyl 2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethyl phosphate](/img/structure/B3159580.png)
